Ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-10(15)9-13-7(11(2,3)4)6-8(12)14-9/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQARJUGEHPZUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=N1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and applications in pharmacology.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 256.72 g/mol
- Structural Features : The compound contains a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Nucleophilic Substitution Reactions : Utilizing tert-butyloxycarbonyl-protected amino acids to create derivatives.
- Condensation Reactions : Combining pyrimidine derivatives with carboxylic acids or their derivatives under acidic conditions.
These synthetic routes highlight the compound's versatility and potential for modification to enhance biological activity.
Neuroprotective and Anti-inflammatory Properties
Recent studies indicate that this compound exhibits promising neuroprotective and anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit inflammatory pathways, suggesting potential applications in treating neurodegenerative diseases.
Interaction Studies
Preliminary research has shown that this compound interacts with various biological targets, particularly enzymes involved in inflammation and microbial resistance. Molecular docking studies have indicated significant binding affinities to these targets, warranting further investigation into its pharmacological effects.
Structure-Activity Relationship (SAR)
The SAR of pyrimidine derivatives, including this compound, has been extensively studied to identify key structural features that influence biological activity. The presence of the tert-butyl group and the chlorination at the sixth position of the pyrimidine ring are critical for enhancing bioactivity and selectivity towards specific biological targets .
| Structural Modifications | Biological Activity | IC Values |
|---|---|---|
| Tert-butyl substitution | Increased anti-inflammatory activity | < 10 µM |
| Chlorine at C6 | Enhanced binding affinity to enzymes | 5–15 µM |
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed significant neuroprotection in cellular models of oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders .
- Anti-inflammatory Activity : In another investigation, derivatives exhibited potent inhibition of pro-inflammatory cytokines in vitro, supporting their use as anti-inflammatory agents .
- Antimicrobial Properties : Research has pointed towards its efficacy against certain bacterial strains, suggesting that it could serve as a lead compound in developing new antimicrobial agents.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that pyrimidine derivatives, including ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways involved in cancer progression .
2. Antimicrobial Properties
The compound has demonstrated antibacterial activity against several pathogens. Studies suggest that it may act as an effective agent against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
3. Enzyme Inhibition
this compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. This inhibition can potentially lead to the development of new antitumor or antimicrobial agents .
4. Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism appears to involve the modulation of inflammatory cytokines and pathways .
Case Study 1: Anticancer Research
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results showed that this compound inhibited cell growth in human breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison requires identifying compounds with analogous core structures or functional groups. The available evidence focuses on unrelated topics:
- discusses the SHELX software suite for crystallography, which is irrelevant to chemical comparisons .
- describes piperidine-4-yl esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate and derivatives), which differ fundamentally from pyrimidine carboxylates in both heterocyclic core and substituent effects .
Hypothetical Comparison Based on General Heterocyclic Chemistry
While direct data is lacking, the following analysis extrapolates from established heterocyclic chemistry principles:
Key Observations:
Steric Effects : The tert-butyl group in this compound likely reduces nucleophilic attack at the 4-position compared to smaller substituents (e.g., methyl).
Electronic Effects : The electron-withdrawing chlorine and ester groups create an electron-deficient pyrimidine ring, favoring electrophilic substitution at specific positions.
Piperidine vs. Pyrimidine : Piperidine derivatives (e.g., from ) exhibit basicity due to the amine group, whereas pyrimidine derivatives are more electron-deficient and planar, enabling distinct reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution and Chlorination
One common approach to synthesizing Ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate involves nucleophilic substitution reactions on pyrimidine derivatives, particularly the chlorination at the 6-position of the pyrimidine ring.
- Starting Material : Ethyl 4-tert-butyl-4-hydroxypyrimidine-2-carboxylate or similar hydroxypyrimidine derivatives.
- Reagents : Phosphorus oxychloride (POCl3) is used as the chlorinating agent.
- Conditions : The reaction is typically performed at elevated temperatures (~40 °C) for about 1 hour.
- Base : Triethylamine or similar bases may be used to scavenge generated acids.
- Work-up : Excess POCl3 is removed under vacuum, followed by quenching with ice water and extraction with dichloromethane.
- Purification : Silica gel column chromatography (using a gradient of dichloromethane and hexanes) yields the chlorinated product with high purity.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | POCl3 (32 mL), Triethylamine (1.1 mL), 40 °C, 1 h | 95 | Chlorination of ethyl 4-tert-butyl-4-hydroxypyrimidine-2-carboxylate |
This method is well-documented and yields the target compound as a liquid with high purity and yield.
Condensation Reactions
Another synthetic strategy involves condensation reactions between pyrimidine derivatives and carboxylic acid derivatives under acidic conditions to form the ester functionality at the 2-position.
- This method allows for the introduction of the ethyl ester group and the tert-butyl substituent on the pyrimidine ring.
- Acidic catalysts or dehydrating agents may be employed to facilitate the condensation.
Retrosynthetic Analysis and AI-Powered Synthesis Planning
- These tools focus on one-step synthesis routes, optimizing for plausibility and efficiency.
- The retrosynthesis typically suggests starting from commercially available pyrimidine derivatives, followed by selective chlorination and esterification steps.
Detailed Synthesis Example
Analytical Data Supporting Preparation
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Chlorination with POCl3 | POCl3, Triethylamine, 40 °C, 1 h | High yield (95%), straightforward | Requires careful handling of POCl3 |
| Condensation with Carboxylic Derivatives | Acid catalysts, esterification conditions | Direct ester formation | May require purification steps |
| AI-Powered Retrosynthesis | Template-based reaction prediction | Efficient route planning | Dependent on database accuracy |
| Friedel–Crafts & SNAr (Analogous) | Friedel–Crafts acylation, SNAr substitution | Versatile for derivatives | Multi-step, may be complex |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 4-tert-butyl-6-chloropyrimidine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For example, analogous procedures for pyrimidine derivatives start with chlorination using thionyl chloride (SOCl₂) under reflux, followed by coupling reactions with tert-butyl groups. Optimization strategies include:
- Temperature control: Reactions at 85°C improve coupling efficiency, as seen in the synthesis of 4-(4-aminophenylthio)-N-methylcarboxamide .
- Catalysis: Potassium tert-butoxide enhances nucleophilic substitution rates for tert-butyl group introduction .
- Purification: Ethyl acetate/brine extraction and drying over sodium sulfate are standard for isolating intermediates .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C-NMR : Assign peaks for diagnostic groups (e.g., tert-butyl at δ ~1.3 ppm, ester carbonyl at δ ~165 ppm). For example, δ 8.34–8.71 ppm in pyridine derivatives corresponds to aromatic protons .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed, with deviations <2 ppm) .
- X-ray crystallography : Use SHELXL for refining crystal structures, ensuring accurate bond angles and torsional parameters .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Solvent extraction : Ethyl acetate/brine partitioning removes polar impurities, as demonstrated in the isolation of 4-(4-aminophenylthio)-N-methylcarboxamide .
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers.
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals, monitored by melting point analysis .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions for derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Strategies include:
- Solvent modeling : Apply COSMO-RS in DFT calculations to account for solvation shifts in NMR predictions.
- Variable-temperature NMR : Identify dynamic equilibria (e.g., rotamers) by analyzing peak coalescence at elevated temperatures .
- Multi-functional validation : Cross-check with X-ray data (via SHELXL refinement) and IR spectroscopy for functional group consistency .
Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic substitution at the chloro position.
- Molecular dynamics (MD) : Simulate solvent effects on ester hydrolysis rates using GROMACS with explicit water models.
- Docking studies : Explore protein-ligand interactions (e.g., with PyMOL) if the compound is used in drug discovery pipelines .
Q. How can this compound be applied in protein-templated reactions for drug discovery?
- Methodological Answer : The chloro and ester groups enable targeted modifications:
- In situ hydrolysis : Hydrolyze the ester to a carboxylic acid under mild alkaline conditions, facilitating covalent binding to lysine residues in proteins .
- Activity-based probes : Incubate with target enzymes (e.g., kinases) and monitor adduct formation via LC-MS/MS. For example, similar pyrimidine derivatives showed 22% yield in templated reactions .
- Structural validation : Use SHELX-refined X-ray structures to confirm binding modes in co-crystallized protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
